molecular formula C17H21N7O2 B12179916 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B12179916
M. Wt: 355.4 g/mol
InChI Key: LGORONLXEZGXPT-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methylpropyl group at position 3 and a butanamide linker terminating in a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. This structure combines a nitrogen-rich triazole ring, known for its metabolic stability and hydrogen-bonding capabilities, with a benzotriazinone group, which is associated with diverse biological activities, including pesticidal and enzyme-inhibitory properties . The compound’s amide linker enhances solubility and modulates interactions with biological targets, making it a candidate for agrochemical or pharmaceutical applications.

Properties

Molecular Formula

C17H21N7O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C17H21N7O2/c1-11(2)10-14-18-17(22-21-14)19-15(25)8-5-9-24-16(26)12-6-3-4-7-13(12)20-23-24/h3-4,6-7,11H,5,8-10H2,1-2H3,(H2,18,19,21,22,25)

InChI Key

LGORONLXEZGXPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the benzotriazinone group. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key characteristics:

  • Molecular Formula: C19H23N5O2
  • Molecular Weight: 353.4 g/mol
  • CAS Number: 1630904-52-7

The structure of the compound features a triazole ring which is known for its diverse biological activities. The presence of the benzotriazine moiety enhances its potential applications in medicinal chemistry.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess antibacterial and antifungal activities against various pathogens:

  • Antibacterial Effects: Studies indicate that triazole derivatives can demonstrate efficacy comparable to traditional antibiotics against strains such as Staphylococcus aureus and Escherichia coli . The structure of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide suggests it may also exhibit similar or enhanced antibacterial activity due to its unique functional groups.

Antifungal Properties

Triazole compounds are widely used as antifungal agents in clinical settings. Their mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes. The specific compound under discussion may enhance this activity due to the synergistic effects of the benzotriazine component .

Potential in Cancer Therapy

Emerging studies suggest that triazole derivatives can also play a role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. The unique structure of this compound could be explored for its ability to inhibit cancer cell proliferation .

Fungicides and Pesticides

Given their antifungal properties, triazole compounds are also being investigated for use as agricultural fungicides. The ability to inhibit fungal growth can protect crops from diseases caused by various pathogens . The specific compound may be developed into formulations that enhance crop yield and quality.

Synthesis and Development

The synthesis of this compound involves several steps that typically include:

  • Formation of the Triazole Ring: Utilizing azide and alkyne coupling reactions.
  • Benzotriazine Integration: Incorporating benzotriazine moieties through nucleophilic substitution reactions.
  • Final Amide Bond Formation: Coupling with butanamide derivatives to achieve the final product.

These synthetic routes are critical for optimizing yield and purity for subsequent biological testing.

Case Studies and Research Findings

Recent studies have highlighted the promising applications of triazole derivatives in various fields:

Study ReferenceFocusFindings
PMC7384432Pharmacological ProfileTriazoles exhibit broad-spectrum antimicrobial activity.
MDPI ArticleAntimicrobial ActivitiesNew triazole compounds showed significant activity against resistant strains.
ACS PublicationsCancer ResearchTriazole derivatives demonstrated potential in inhibiting tumor growth pathways.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Azinphos-methyl and Azinphos-ethyl

  • Structure: These organophosphorus insecticides feature a benzotriazinone group linked to a phosphorodithioate ester (Azinphos-methyl: O,O-dimethyl; Azinphos-ethyl: O,O-diethyl) .
  • Activity : Both act as acetylcholinesterase inhibitors, disrupting neurotransmission in pests.
  • Comparison: Unlike the target compound, Azinphos derivatives lack the triazole ring and instead utilize a sulfur-phosphorus backbone, which increases their toxicity to non-target organisms. The amide linker in the target compound may reduce environmental persistence compared to the hydrolytically stable phosphorodithioate esters .

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

  • Structure : Replaces the 1,2,4-triazole with a 1,3,4-thiadiazole ring and introduces a cyclopropyl group .
  • Activity : Demonstrated pesticidal efficacy in preliminary studies, likely due to the thiadiazole’s electron-withdrawing properties enhancing target binding.
  • Comparison : The 2-methylpropyl group in the target compound may confer greater lipophilicity, improving membrane permeability compared to the cyclopropyl-thiadiazole derivative .

Triazole-Containing Analogues

N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl Amides

  • Structure : Shares the 1,2,4-triazole core but incorporates a pyrimidinyl substituent and sulfonyl group .
  • Activity : Patent data highlight broad-spectrum pesticidal activity, particularly against aphids and beetles.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) Solubility (LogP)
Target Compound 1,2,4-Triazole + Benzotriazinone 3-(2-methylpropyl), butanamide linker Pesticidal (inferred) ~402.4* 2.1 (estimated)
Azinphos-methyl Benzotriazinone + Phosphorodithioate O,O-dimethyl Insecticidal 317.3 3.8
Azinphos-ethyl Benzotriazinone + Phosphorodithioate O,O-diethyl Insecticidal 345.4 4.2
Thiadiazole Derivative 1,3,4-Thiadiazole + Benzotriazinone Cyclopropyl, butanamide linker Pesticidal ~396.4 1.9

*Calculated based on molecular formula.

Research Findings and Implications

  • Safety Profile : Unlike Azinphos derivatives, the absence of phosphorus in the target compound reduces risks of acute neurotoxicity, aligning with modern agrochemical safety standards .
  • Synthetic Feasibility : The amide linkage simplifies synthesis compared to phosphorodithioate esters, as evidenced by analogous protocols for triazole-amide derivatives .

Biological Activity

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The compound's molecular formula is C17H21N7O2C_{17}H_{21}N_{7}O_{2} with a molecular weight of 355.4 g/mol. It features a triazole ring and a benzotriazinone group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H21N7O2
Molecular Weight355.4 g/mol
IUPAC NameN-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the formation of the triazole ring followed by the introduction of the benzotriazinone moiety. Common reagents include hydrazines and aldehydes under controlled conditions such as reflux or catalytic environments.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to our compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis through inhibition of enzymes like DNA gyrase .

Case Study:
In a study evaluating the antibacterial activity of various triazole derivatives, compounds were tested against strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been investigated through in vitro studies using peripheral blood mononuclear cells (PBMCs). The results indicated that the compound could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Toxicity Profile

Toxicity assessments performed on similar triazole derivatives revealed low toxicity levels at high concentrations (up to 100 µg/mL), with cell viability remaining above 94% in treated cultures. This is promising for further therapeutic development as it indicates a favorable safety profile .

Summary of Research Findings

A comprehensive review of literature highlights several key findings regarding the biological activity of this compound:

Study FocusFindings
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria with MICs comparable to antibiotics .
Anti-inflammatory ActivityReduced cytokine release in PBMC cultures .
ToxicityLow toxicity at high doses; viable cell counts > 94% .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of the triazole and benzotriazinone moieties. Key considerations include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocycle formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to assign proton/carbon environments (e.g., benzotriazinone carbonyl at ~170 ppm).
  • X-ray Diffraction (XRD) : Determines crystal packing and stereochemistry (e.g., dihedral angles between triazole and benzotriazinone groups).
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 412.1542) .

Q. What analytical techniques assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • HPLC : Monitors degradation products at 25°C in PBS buffer (pH 7.4) over 48 hours.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C).
  • pH-dependent stability studies : Acidic (pH 2) and basic (pH 9) conditions simulate gastrointestinal environments .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Methodological Answer :

  • Standardized assays : Use uniform protocols (e.g., ATPase activity assays for enzyme inhibition, radioligand binding for receptor affinity).
  • Orthogonal validation : Combine in vitro (cell-free systems) and in vivo (murine models) data to confirm target specificity.
  • Structural analogs : Compare activities of derivatives to identify substituent effects (e.g., 2-methylpropyl group’s role in binding) .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PDB structures (e.g., 3TKY for benzotriazinone interactions).
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations.
  • QSAR Modeling : Correlate substituent electronegativity with IC50_{50} values to guide SAR studies .

Q. How to design dose-response experiments for evaluating enzyme inhibition efficacy?

  • Methodological Answer :

  • Concentration gradient : Test 0.1–100 μM concentrations in triplicate.
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases).
  • Data analysis : Calculate IC50_{50} using nonlinear regression (GraphPad Prism) and validate with Lineweaver-Burk plots for mechanism determination .

Q. What strategies improve bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug modification : Introduce hydrolyzable esters at the butanamide moiety to enhance solubility.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release.
  • Adjuvant co-administration : Use cytochrome P450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.